Sumilizer GP

Descripción general

Descripción

Sumilizer GP is a phenol phosphite type antioxidant and thermal stabilizer primarily used in polymer manufacturing processes. It is known for its excellent processing stabilization, especially at elevated temperatures, and its ability to reduce loading levels and prevent the formation of Fish-Eye gels. This compound is highly compatible with resins, has lower volatility, and offers resistance to hydrolysis and discoloration caused by nitrogen oxides. It is approved for food contact by both the FDA and the EU .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sumilizer GP is synthesized through a series of chemical reactions involving phenol and phosphite compounds. The process typically involves the reaction of phenol with phosphorus trichloride in the presence of a base, followed by further reactions to introduce specific functional groups that enhance its antioxidant properties. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and crystallization to ensure the final product meets the required purity standards. The production process is designed to be efficient and environmentally friendly, minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

Sumilizer GP undergoes various chemical reactions, including:

Oxidation: It can react with oxygen to form oxidized products, which helps in stabilizing polymers by preventing oxidative degradation.

Reduction: In certain conditions, this compound can be reduced to form different phosphite derivatives.

Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group, altering its properties.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or air, often at elevated temperatures.

Reduction: Reducing agents such as hydrogen or metal hydrides can be used.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different antioxidant properties.

Aplicaciones Científicas De Investigación

Polymer Chemistry

Sumilizer GP plays a crucial role in the field of polymer chemistry due to its stabilizing properties:

- Degradation Prevention : It prevents oxidative degradation during the processing of polymers, particularly linear low-density polyethylene (LLDPE) and polypropylene (PP) .

- Compatibility : It is compatible with various polymers including L-LDPE, PP, polystyrene (PS), polyamide (PA), and polycarbonate (PC) .

- Processing Aid : The compound is used to enhance the processing stability of thermoplastic resins by mitigating issues related to heat and shear forces encountered during manufacturing .

Biological Applications

Research has explored the potential of this compound in biological contexts:

- Oxidative Damage Protection : Studies indicate that it may protect biological samples from oxidative damage, which is critical in preserving the integrity of sensitive biological materials .

Medical Research

The antioxidant properties of this compound have garnered interest in medical research:

- Therapeutic Potential : Its ability to neutralize free radicals positions it as a candidate for developing treatments aimed at diseases associated with oxidative stress .

Industrial Applications

In industrial settings, this compound is extensively used:

- Plastics and Rubber Production : It enhances the stability and performance of plastics and rubber products .

- Food Contact Materials : Its approval for food contact applications allows its use in packaging materials without compromising safety .

Case Study 1: Stabilization of LLDPE

In a study focusing on LLDPE, the application of this compound significantly reduced the occurrence of fish-eye defects during film processing. The results indicated that using this compound led to lower yellowing indices compared to traditional additives, demonstrating its superior performance in maintaining product quality under processing conditions .

Case Study 2: Polypropylene Fiber Production

Research involving polypropylene fibers highlighted the need for high process stabilization due to the melt spinning process. The introduction of this compound resulted in improved melt flow rates after multiple extrusions, showcasing its effectiveness in maintaining fiber quality over repeated processing cycles .

Comparative Performance Table

| Property | This compound | Traditional Additives |

|---|---|---|

| Antioxidant Functionality | High | Moderate |

| Compatibility with Polymers | Excellent | Variable |

| Resistance to Hydrolysis | High | Low |

| Performance in High Temp | Superior | Standard |

| FDA Approval | Yes | Varies |

Mecanismo De Acción

Sumilizer GP exerts its effects through its antioxidant properties. It works by donating electrons to free radicals, neutralizing them and preventing them from causing oxidative damage to polymers and other materials. The molecular targets include reactive oxygen species and other free radicals that can cause degradation. The pathways involved include the stabilization of free radicals and the prevention of chain reactions that lead to polymer degradation.

Comparación Con Compuestos Similares

Similar Compounds

Irganox 1010: A widely used antioxidant in the polymer industry, known for its high efficiency in preventing oxidative degradation.

Irganox 1076: Similar to Irganox 1010, but with different solubility and compatibility properties.

Uniqueness of Sumilizer GP

This compound stands out due to its high compatibility with resins, lower volatility, and excellent resistance to hydrolysis and discoloration. Its approval for food contact applications also makes it unique compared to other antioxidants that may not meet such stringent safety standards.

Actividad Biológica

Sumilizer GP is a high-performance hybrid processing stabilizer developed by Sumitomo Chemical Co., Ltd. Launched in 2000, it is primarily used to enhance the stability of linear low-density polyethylene (LLDPE) during processing, specifically addressing issues like the formation of "fisheye gel." This compound uniquely combines both phenolic and phosphonic antioxidant functionalities within a single molecular structure, which significantly improves its stabilizing performance compared to traditional stabilizers that utilize these functionalities separately.

This compound's molecular structure allows it to effectively stabilize polymers by interrupting the auto-oxidation cycle, which is a common degradation pathway for polymers under thermal stress. The compound contains:

- Phenolic Moiety : Stabilizes free radicals (ROO·) produced during polymer degradation.

- Phosphonic Moiety : Reduces hydroperoxides (ROOH) back to stable alcohols (ROH), thus preventing further radical formation.

This dual functionality enables this compound to provide enhanced protection against thermal degradation and oxidation during polymer processing.

Table 1: Comparison of Stabilizers

| Stabilizer Type | Functionality | Stability Performance |

|---|---|---|

| Traditional Phenolic | Stabilizes free radicals | Moderate |

| Traditional Phosphonic | Reduces hydroperoxides | Moderate |

| This compound | Stabilizes both radicals and hydroperoxides | High |

Toxicological Studies

Toxicological evaluations have been conducted to assess the safety of this compound. Key findings include:

- Skin Sensitization : No evidence of skin sensitization was observed in test subjects, indicating a low risk for allergic reactions upon exposure .

- Chronic Toxicity : In long-term studies, no significant adverse effects were noted at various dosage levels. Notably, changes in liver weight were documented in female rats at higher doses, but no treatment-related deaths or severe clinical signs were reported .

Environmental Impact

Research indicates that this compound exhibits low environmental toxicity. Its design minimizes leaching during use, which is particularly important for applications involving food contact materials. Migration studies have shown that the compound does not significantly migrate from polymer matrices into food products, ensuring safety in consumer applications .

Case Study 1: LLDPE Film Processing

In a controlled study on LLDPE film production, the addition of this compound significantly reduced the occurrence of fisheye gel defects compared to films processed without it. The results demonstrated improved clarity and mechanical properties of the final product.

Case Study 2: Polyolefin Resins

A comparative analysis of polyolefin resins with varying concentrations of this compound showed that even at lower concentrations (below 1,000 ppm), the compound effectively enhanced thermal stability and reduced degradation during processing. This finding suggests potential applications in more sensitive manufacturing environments where thermal discoloration is a concern .

Propiedades

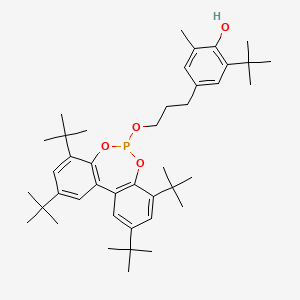

IUPAC Name |

2-tert-butyl-6-methyl-4-[3-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H61O4P/c1-26-20-27(21-32(35(26)43)40(8,9)10)18-17-19-44-47-45-36-30(22-28(38(2,3)4)24-33(36)41(11,12)13)31-23-29(39(5,6)7)25-34(37(31)46-47)42(14,15)16/h20-25,43H,17-19H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXXDBCLAKQJQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(C)(C)C)CCCOP2OC3=C(C=C(C=C3C(C)(C)C)C(C)(C)C)C4=C(O2)C(=CC(=C4)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H61O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870221 | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

203255-81-6 | |

| Record name | Sumilizer GP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203255-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,8,10-Tetra-tert-butyl-6-(3-(3-methyl-4-hydroxy-5-tert-butylphenyl)propoxy)dibenzo(d,f)(1,3,2)dioxaphosphepin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203255816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl-4-[3-[[2,4,8,10-tetrakis(1,1-dimethylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-yl]oxy]propyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,8,10-TETRA-TERT-BUTYL-6-(3-(3-METHYL-4-HYDROXY-5-TERT-BUTYLPHENYL)PROPOXY)DIBENZO(D,F)(1,3,2)DIOXAPHOSPHEPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE2WRB24EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.